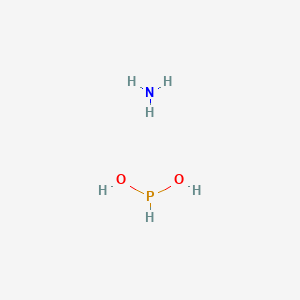

AMMONIUM HYPOPHOSPHITE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

AMMONIUM HYPOPHOSPHITE can be synthesized through the reaction of phosphorous acid (H3PO3) with ammonia (NH3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:

H3PO3+3NH3→(NH4)3PO3

Industrial Production Methods

Industrial production of phosphonous acid, ammonia salt involves the controlled reaction of phosphorous acid with ammonia gas in a reactor. The reaction is carried out under specific temperature and pressure conditions to ensure complete conversion and high yield. The resulting product is then purified and crystallized to obtain the desired compound.

Análisis De Reacciones Químicas

Thermal Decomposition

Ammonium hypophosphite undergoes decomposition when heated above 240°C, producing ammonia (NH₃) and phosphine (PH₃), the latter of which is toxic and spontaneously flammable in air . This reaction is critical for understanding its handling hazards:

NH4PH2O2Δ>240∘CNH3+PH3+PxOy (likely POx compounds)

Thermogravimetric analysis (TGA) confirms mass loss begins near 200°C, with full decomposition by 240°C .

| Decomposition Parameters | Details |

|---|---|

| Temperature threshold | 200–240°C |

| Primary gaseous products | NH₃, PH₃ |

| Solid residues | Phosphorus oxides (PₓOᵧ) |

| Hazards | PH₃ autoignition, toxic fumes |

As a Reducing Agent

This compound acts as a strong reducing agent in organic synthesis. Key applications include:

-

Reductive Amination of Ketones : Combines with palladium on carbon (Pd/C) to convert ketones to amines under mild conditions :

R2C=O+NH4PH2O2Pd/C, H2OR2CHNH2+H3PO3 -

Nitrile Reduction : Collaborates with calcium hypophosphite and Pd/C to reduce aromatic nitriles to primary amines .

Oxidation Reactions

Neutron irradiation studies reveal redox pathways yielding multiple phosphorus oxidation states :

-

Hydrolysis generates P(V) species (e.g., H₃PO₄).

-

Solid-state precursors produce P(III) (e.g., H₃PO₃).

Hazardous Reactivity

-

Forms explosive mixtures with perchloric acid at elevated temperatures .

-

Reacts violently with strong oxidizers (e.g., chlorates), posing explosion risks .

Irradiation-Induced Reactions

Neutron irradiation generates radioactive ³²P isotopes, with analytical techniques (aqueous/nonaqueous chromatography) identifying three P(I) precursors and independent P(III) pathways . This highlights its instability under radiation, relevant to nuclear material handling.

Structural and Mechanistic Insights

Density functional theory (DFT) studies disprove historical claims of dihydrogen bonding in NH₄PH₂O₂. Instead, P–H bonds exhibit low polarity, favoring ionic interactions with ammonium ions over H···H contacts .

Aplicaciones Científicas De Investigación

Reducing Agent in Organic Synthesis

Role in Reduction Reactions

Ammonium hypophosphite serves as a dual-purpose agent in organic synthesis, acting both as a source of ammonia and as a reducing agent. It has been effectively used in the reduction of aromatic nitriles to aldehydes and primary amines. For instance, research demonstrates that when combined with nickel catalysts, this compound facilitates the reduction of nitriles through the formation of hydrogen gas and nickel nanoparticles in a biphasic medium .

Case Study: Direct Reductive Amination

A notable application involves the direct reductive amination of aliphatic and aromatic ketones using this compound. This method allows for the efficient transformation of ketones into amines without the need for traditional toxic reducing agents, showcasing a greener alternative in synthetic chemistry .

Flame Retardant Applications

Synergistic Effects with Expandable Graphite

This compound has been utilized in developing flame-retardant materials, particularly flexible polyurethane foam (FPUF). A study indicates that a composite system combining this compound with expandable graphite significantly enhances the foam's anti-ignition and self-extinguishing properties. The synergistic effect improves carbonization performance, making it an effective solution for fire hazards in various applications .

Data Table: Flame Retardancy Performance

| Composite Material | Anti-Ignition Performance | Self-Extinguishing Time | Carbonization Efficiency |

|---|---|---|---|

| This compound + EG | High | Short | Improved |

| Conventional Flame Retardants | Moderate | Longer | Standard |

Electroless Plating Processes

Use in Nickel Plating Solutions

In electroless plating, this compound is employed as a reducing agent to deposit nickel onto non-conductive surfaces. The process involves preparing a solution containing nickel ions and this compound, which facilitates metal deposition at controlled temperatures. The stability of the plating solution is maintained by carefully managing the ratio of this compound to nickel ions .

Case Study: Stability Control in Plating Baths

An example from industrial practices illustrates how maintaining an optimal concentration of this compound prevents excessive reactivity that could destabilize the plating bath. By monitoring color changes in the solution—indicative of pH shifts—operators can effectively manage the plating process to ensure consistent quality .

Mecanismo De Acción

The mechanism of action of phosphonous acid, ammonia salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of phosphorus, which is essential for cellular functions. It can also participate in redox reactions, influencing oxidative stress and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- Phosphorous acid (H3PO3)

- Phosphoric acid (H3PO4)

- Hypophosphorous acid (H3PO2)

Comparison and Uniqueness

AMMONIUM HYPOPHOSPHITE is unique due to its specific combination of ammonia and phosphonous acid, which imparts distinct chemical properties. Unlike phosphoric acid, it has a lower oxidation state of phosphorus, making it more reactive in certain chemical reactions. Compared to hypophosphorous acid, it has different solubility and stability characteristics, making it suitable for specific industrial applications.

Actividad Biológica

Ammonium hypophosphite (NH₄PH₂O₂) is a chemical compound that has garnered interest due to its various biological activities. This article explores its synthesis, properties, and biological effects, supported by relevant case studies and research findings.

This compound is a white hygroscopic solid with a molar mass of approximately 83.03 g/mol. It is soluble in water and slightly soluble in alcohols but insoluble in organic solvents like acetone . The compound can be synthesized through several methods, including the neutralization of hypophosphorous acid with ammonia:

It can also be produced by reacting white phosphorus with ammonia in an aqueous solution .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and agricultural applications. Its primary biological roles include:

- Reducing Agent : It acts as a reducing agent in various organic reactions, facilitating the conversion of nitriles to amines and aldehydes .

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, making it useful in agricultural formulations.

- Cellular Activity : Research indicates that this compound can influence cellular processes, such as apoptosis and cell proliferation.

1. Reduction Reactions

A significant application of this compound is in reductive amination reactions. For instance, it has been used effectively to reduce aromatic nitriles to primary amines using palladium on carbon as a catalyst. This process highlights its dual role as both a source of ammonia and a reducing agent .

2. Antimicrobial Effects

In agricultural studies, this compound has shown potential as an antimicrobial agent. A study demonstrated its efficacy against various plant pathogens, suggesting its use in crop protection strategies . The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

3. Cellular Studies

Research published in the "Journal of Chemical Physics" explored the effects of this compound on cellular systems. The study indicated that exposure to this compound could induce oxidative stress in cells, potentially leading to apoptosis in certain cancer cell lines . This property positions this compound as a candidate for further investigation in cancer therapy.

Data Table: Biological Activities of this compound

Propiedades

Número CAS |

7803-65-8 |

|---|---|

Fórmula molecular |

H4NO2P |

Peso molecular |

81.011 g/mol |

Nombre IUPAC |

azane;phosphonous acid |

InChI |

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |

Clave InChI |

AKYKNEHYFVLCTH-UHFFFAOYSA-N |

SMILES |

N.OPO |

SMILES canónico |

[NH4+].[O-]P=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.